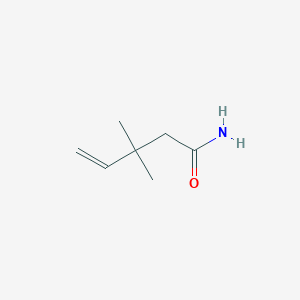

3,3-Dimethylpent-4-enamide

Description

Significance of Alkenamide Motifs in Chemical Synthesis

Alkenamides, also known as unsaturated amides, are a class of organic compounds that contain both an amide functional group and a carbon-carbon double bond. This combination of functionalities imparts a rich and diverse reactivity profile, making them highly significant motifs in chemical synthesis. They are integral components in a wide array of natural products and pharmaceutically active molecules. nih.govresearchgate.net The amide bond provides stability and can influence the conformation of molecules, while the alkene moiety serves as a handle for a multitude of chemical transformations.

The presence of a gem-dimethyl group, as seen in 3,3-dimethylpent-4-enamide, can have a profound impact on the reactivity and conformation of the molecule. This phenomenon, known as the Thorpe-Ingold effect or gem-dimethyl effect, often leads to an acceleration of cyclization reactions due to the enforced proximity of the reacting groups. ucla.eduresearchgate.net This effect has been widely exploited in organic synthesis to facilitate the formation of ring structures. ucla.edu In medicinal chemistry, the gem-dimethyl moiety is a common feature in many clinically important natural products and their synthetic analogues, where it can enhance biological activity and improve pharmacokinetic properties. acs.orgnih.gov

Overview of Research Trends for Unsaturated Amides

Current research on unsaturated amides is vibrant and multifaceted, with a strong emphasis on the development of new, efficient, and selective synthetic methodologies. A significant trend is the use of transition metal catalysis to effect a variety of transformations. For instance, catalytic reactions such as conjugate additions, cycloadditions, and aminocyclizations of unsaturated amides are being extensively explored to construct complex molecular architectures. nih.govjst.go.jpchemrxiv.orgacs.orgresearchgate.net These methods often offer high levels of control over stereochemistry, which is crucial for the synthesis of chiral molecules.

Another area of active investigation is the use of unsaturated amides in rearrangement reactions. The aza-Cope rearrangement, particularly the 3-aza-Cope (or aza-Claisen) rearrangement, is a powerful tool for the formation of new carbon-carbon bonds and the synthesis of nitrogen-containing compounds. wikipedia.orgtcichemicals.comresearchgate.netresearchgate.net The strategic placement of substituents, such as the gem-dimethyl group in this compound, can influence the feasibility and outcome of such rearrangements.

Furthermore, there is a growing interest in the development of environmentally benign synthetic methods. This includes the use of greener solvents, catalysts, and reaction conditions to minimize waste and energy consumption in the synthesis of and with unsaturated amides.

Scope and Challenges in this compound Research

The research landscape for this compound itself is more specialized. While it serves as a valuable intermediate in the synthesis of other molecules, detailed studies on its specific reactivity are less common than for the broader class of unsaturated amides.

Scope:

Synthetic Intermediate: this compound and its derivatives are valuable intermediates for the synthesis of more complex molecules. For example, the corresponding carboxylic acid, 3,3-dimethylpent-4-enoic acid, can be derived from the amide and has been used in the synthesis of other compounds. unipd.it The N,N-dimethylamide derivative is a known intermediate for the preparation of insecticidal cyclopropanecarboxylic acid esters. google.com

Probing Reaction Mechanisms: The fixed conformation and the presence of the gem-dimethyl group make this molecule an interesting substrate for studying the mechanisms of reactions involving unsaturated amides, such as cycloadditions or rearrangements.

Building Block for Heterocycles: The dual functionality of this compound makes it a potential precursor for the synthesis of various heterocyclic compounds.

Challenges:

Limited Commercial Availability: While some derivatives are commercially available, the parent compound, this compound, is not as readily accessible, which can be a barrier to extensive research. biosynth.comaccelachem.com

Control of Reactivity: The presence of both an amide and an alkene requires careful selection of reaction conditions to achieve selective transformation of one functional group without affecting the other.

Stereoselectivity: In reactions where new chiral centers are formed, achieving high levels of stereocontrol can be a significant challenge.

Detailed Research Findings

While specific research focusing solely on this compound is limited, several studies have reported the synthesis of its derivatives. These synthetic methods provide valuable insights into the chemistry of this compound.

| Derivative | Starting Material | Reagents and Conditions | Reference |

|---|---|---|---|

| N-phenyl-3,3-dimethylpent-4-enamide | 3,3-dimethylpent-4-enoic acid | Aniline, EDC-HCl, DMAP in DCM | uni-regensburg.de |

| N-butyl-3,3-dimethylpent-4-enamide | 3,3-dimethyl-4-pentenoic acid | 1. SOCl2 in diethyl ether; 2. n-butylamine in DCM | unipd.it |

| N,N-dimethyl-3,3-dimethylpent-4-enamide | N,N-dimethylacetamide-dimethylacetal and 1-dimethylamino-1-methoxyethylene | 3-methyl-but-2-en-1-ol, heat | google.com |

| N-methoxy-3,3-dimethylpent-4-enamide | 3,3-dimethylpent-4-enoic acid | Triethylamine, EDCI, MeONH2·HCl in CH2Cl2 | rsc.org |

The parent compound, this compound, has the following properties:

| Property | Value | Reference |

|---|---|---|

| CAS Number | 70184-93-9 | biosynth.com |

| Molecular Formula | C7H13NO | biosynth.com |

| Molecular Weight | 127.18 g/mol | biosynth.com |

Structure

3D Structure

Properties

IUPAC Name |

3,3-dimethylpent-4-enamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO/c1-4-7(2,3)5-6(8)9/h4H,1,5H2,2-3H3,(H2,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKULOSSOHDGBTL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CC(=O)N)C=C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

127.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3,3 Dimethylpent 4 Enamide and Its Derivatives

Classical Approaches to 3,3-Dimethylpent-4-enamide Synthesis

Traditional methods for the synthesis of this compound primarily rely on established organic reactions, including condensation and precursor-based transformations.

Condensation Reactions for Amide Bond Formation.benchchem.comrsc.orgunipd.it

A cornerstone of amide synthesis is the condensation reaction, which typically involves the coupling of a carboxylic acid derivative with an amine. This approach is a fundamental strategy for preparing this compound.

The synthesis often commences with 3,3-dimethyl-4-pentenoic acid. unipd.it This precursor can be synthesized by the hydrolysis of its corresponding ester, methyl-3,3-dimethylpent-4-enoate, using a strong base like potassium hydroxide (B78521) in ethanol, followed by acidification. unipd.it

To facilitate amide bond formation, the carboxylic acid is typically activated. A common method involves converting 3,3-dimethyl-4-pentenoic acid into its more reactive acid chloride derivative. This is achieved by treating the acid with thionyl chloride (SOCl₂), often in a solvent like diethyl ether at a reduced temperature, followed by stirring at room temperature. unipd.it Alternatively, oxalyl chloride can be used in the presence of a catalytic amount of dimethylformamide (DMF) in a solvent such as dichloromethane (B109758) (CH₂Cl₂). rsc.org

Once the activated carboxylic acid derivative is formed, it readily reacts with a primary or secondary amine to yield the desired amide. For instance, the synthesized 3,3-dimethyl-4-pentenoyl chloride can be reacted with n-butylamine in a solvent mixture to produce N-butyl-3,3-dimethylpent-4-enamide. unipd.it

Another approach involves direct coupling of the carboxylic acid with an amine using a coupling agent. For the synthesis of N-Methoxy-3,3-dimethylpent-4-enamide, 3,3-dimethylpent-4-enoic acid is treated with N,O-Dimethylhydroxylamine hydrochloride in the presence of a coupling agent like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and a base such as triethylamine. rsc.org

| Product | Acid Derivative | Amine | Reagents/Conditions | Reference |

|---|---|---|---|---|

| N-butyl-3,3-dimethylpent-4-enamide | 3,3-dimethyl-4-pentenoic acid | n-butylamine | 1. SOCl₂, diethyl ether, 0 °C to rt 2. n-butylamine, DCM, 0 °C to rt | unipd.it |

| N-Methoxy-3,3-dimethylpent-4-enamide | 3,3-dimethyl-4-pentenoic acid | MeONH₂·HCl | EDCI, triethylamine, CH₂Cl₂, rt | rsc.org |

Reaction of Acetamido-acetals and Ketene-acetal-aminals with Alcohols.benchchem.com

A patented and efficient method for preparing 3,3-dimethyl-pent-4-enoic acid amides involves the reaction of an acetamido-acetal or a ketene-acetal-aminal with 3-methyl-but-2-en-1-ol. google.com This process is typically carried out at elevated temperatures, ranging from 80°C to 220°C. google.com The reaction can proceed with or without an inert organic solvent, such as xylene or tetrahydrofuran. google.com

A specific example is the synthesis of 3,3-dimethyl-pent-4-enoic acid N,N-dimethylamide. prepchem.com In this procedure, a mixture of N,N-dimethylacetamide-dimethylacetal and 1-dimethylamino-1-methoxyethylene is heated with 3-methyl-but-2-en-1-ol. google.comprepchem.com The reaction proceeds by distilling off the methanol (B129727) formed, which drives the equilibrium toward the product. google.comprepchem.com This method has been shown to produce high yields, with one documented synthesis achieving a 90% yield of the N,N-dimethylamide derivative. google.comprepchem.com

| Reactants | Temperature | Reaction Time | Yield | Reference |

|---|---|---|---|---|

| N,N-dimethylacetamide-dimethylacetal, 1-dimethylamino-1-methoxyethylene, and 3-methyl-but-2-en-1-ol | 144-154 °C | ~3 hours | 90% | google.comprepchem.com |

Alternative Precursor Chemistry for Amide Linkage Formation.prepchem.com

An alternative route to 3,3-dimethyl-pent-4-enoic acid amides starts from non-acidic precursors. One such method mentioned in the literature involves the use of 4-cyano-3,3-dimethyl-but-1-ene. google.com Although the specific reaction conditions for the conversion of this nitrile to the corresponding amide are not detailed in the provided context, nitrile hydrolysis or other functional group transformations are standard procedures in organic synthesis to form amides.

Advanced Synthetic Strategies and Chemo-specificity

While classical methods are robust, advanced synthetic strategies offer novel pathways with potentially higher efficiency and chemo-specificity. For unsaturated amides like this compound, modern catalytic systems and rearrangement reactions represent the frontier of synthetic chemistry.

One such advanced approach is the aza-Claisen rearrangement. Research has shown that the enolate of certain N-allylic carboxamides can undergo this rsc.orgrsc.org-sigmatropic rearrangement to form substituted pent-4-enamides. For example, the rearrangement of the enolate of N-(Z)-crotyl-N-(S)-phenethylpropanamide, promoted by a large excess of base, yields N-(S)-phenethyl-anti-2,3-dimethylpent-4-enamide with high stereoselectivity. researchgate.net This strategy provides a powerful tool for constructing complex amides with specific stereochemistry, including those with quaternary carbon centers. researchgate.net

Other modern methods applicable to unsaturated amide synthesis include transition-metal-catalyzed reactions. For instance, palladium-catalyzed redox-neutral desaturation has been developed to prepare α,β-conjugated secondary amides, a transformation that can be challenging due to the reduced α-acidity of amides. rsc.org While not specifically applied to this compound in the available literature, these advanced catalytic methods highlight the potential for developing more efficient and selective syntheses for this and related compounds.

Stereoselective Synthesis of this compound Isomers

Achieving stereocontrol is a primary goal in modern synthesis. For derivatives of this compound, such as 2,3-dimethylpent-4-enamides, stereoselective methods have been developed that allow for the precise arrangement of substituents. A key strategy in this area is the aza-Claisen rearrangement. researchgate.netresearchgate.net

The aza-Claisen rearrangement of enolates derived from N-alkyl-N-(2E)-butenylpropanamides has been shown to proceed with high stereoselectivity. researchgate.net This reaction can produce N-alkyl-2,3-dimethyl-4-pentenamides with excellent diastereoselectivity (up to 99.5:0.5) and in high chemical yields (up to 94%). researchgate.net The use of a chiral auxiliary on the nitrogen atom allows for asymmetric induction, leading to optically active products. researchgate.netresearchgate.net For instance, the rearrangement of an N-((1S)-1-phenethyl) derivative yielded the corresponding (2R,3S)-N-((1S)-1-phenethyl)-2,3-dimethyl-4-pentenamide with 83% diastereomeric excess. researchgate.net

| Substrate | Conditions | Product | Yield | Diastereoselectivity (syn:anti) |

| N-2-butenyl-N-butylpropanamide | LDA, ~135°C | N-butyl-2,3-dimethyl-4-pentenamide | ~94% | >99.5:0.5 |

| N-crotyl glycinamide (B1583983) enolate | - | - | - | 98:2 |

This table presents data from stereoselective aza-Claisen rearrangement studies for the synthesis of pent-4-enamide (B1609871) derivatives. researchgate.net

Rearrangement-Based Syntheses of Pent-4-enamides

Sigmatropic rearrangements are powerful reactions for C-C and C-N bond formation, often creating complex stereochemistry from simple acyclic precursors in a single, concerted step.

The aza-Claisen rearrangement is a heteroatomic variant of the classic Claisen rearrangement and a robust method for synthesizing γ,δ-unsaturated amides. researchgate.netwikipedia.org This nih.govnih.gov-sigmatropic rearrangement typically proceeds through a highly ordered, chair-like transition state, which accounts for the high degree of stereocontrol observed. thieme-connect.com

In the synthesis of N-substituted pent-4-enamides, the reaction is initiated by forming an amide enolate, typically with a strong base like lithium diisopropylamide (LDA). researchgate.net Heating this enolate with an N-allyl substituent triggers the rearrangement. Research has shown that an excess of base can be beneficial, as it stabilizes the amide enolate and prevents decomposition, leading to good stereoselectivity and the construction of asymmetric quaternary carbon centers. thieme-connect.com The reaction of N-2(E)-butenyl-N-butylpropanamide, for example, smoothly yields syn-N-butyl-2,3-dimethyl-4-pentenamide when treated with LDA. researchgate.net This methodology provides a reliable route to 2,3-disubstituted carboxamides. researchgate.net

Dyotropic rearrangements are a fascinating class of pericyclic reactions where two σ-bonds simultaneously migrate within a molecule. nih.govrsc.org A notable example is the transformation of silyl (B83357) amides into N-cis-propenyl amides, which proceeds via a formal 10-electron double sigmatropic, or dyotropic, rearrangement. gla.ac.uknih.gov

Density functional theory calculations have shown that this reaction occurs through a two-step process involving sequential 1,4-silyl and 1,4-hydrogen shifts. nih.gov The key intermediate is a 1,3-dipolar azomethine ylide. nih.gov While this specific rearrangement leads to N-propenyl amides, the underlying principle of consecutive thermal migration of two sigma-bonds highlights the synthetic potential of such reactions. nih.gov More recently, palladium-catalyzed dyotropic rearrangements have been discovered, expanding the scope of these transformations. For instance, a Pd(II)-catalyzed oxidative domino process converts N-protected 2-(2-amidoethyl)-1-methylenecyclobutane derivatives into bicyclic products through a sequence involving amidopalladation and a chemoselective dyotropic rearrangement. nih.govresearchgate.net This showcases the potential for metal catalysis to mediate complex rearrangements under mild conditions. nih.gov

Functional Group Interconversions Leading to this compound Scaffold

Functional group interconversions are a common and straightforward strategy for the synthesis of this compound, starting from precursors that already contain the requisite carbon skeleton. These methods typically involve the conversion of a carboxylic acid or a nitrile to the corresponding amide.

One established method involves the conversion of 3,3-dimethyl-4-pentenoic acid to its amide derivative. unipd.it In a specific example, N-butyl-3,3-dimethylpent-4-enamide was synthesized by first treating 3,3-dimethyl-4-pentenoic acid with thionyl chloride in diethyl ether to form the acyl chloride. unipd.it The subsequent addition of n-butylamine to the reaction mixture yields the desired N-substituted amide. unipd.it This two-step, one-pot procedure is a classic example of amide formation from a carboxylic acid.

Another synthetic route starts from 4-cyano-3,3-dimethyl-but-1-ene. google.com The conversion of a nitrile to an amide is a well-known transformation in organic chemistry, although the specific conditions for this particular conversion are not detailed in the provided source. google.com

The aza-Claisen rearrangement of N-allylic carboxamides can also be employed to produce derivatives of this compound. For instance, the rearrangement of the enolate of N-(Z)-crotyl-N-(S)-phenethylpropanamide, promoted by a large excess of a base like LHMDS, yields N-(S)-phenethyl-anti-2,3-dimethylpent-4-enamide. researchgate.net This reaction creates a new stereocenter and demonstrates a more complex functional group transformation leading to a substituted analog of the target scaffold. researchgate.net

| Starting Material | Key Reagents | Product | Reference |

|---|---|---|---|

| 3,3-Dimethyl-4-pentenoic acid | 1. Thionyl chloride 2. n-Butylamine | N-butyl-3,3-dimethylpent-4-enamide | unipd.it |

| 4-Cyano-3,3-dimethyl-but-1-ene | Not specified | This compound | google.com |

| N-(Z)-crotyl-N-(S)-phenethylpropanamide | LHMDS (excess) | N-(S)-phenethyl-anti-2,3-dimethylpent-4-enamide | researchgate.net |

Reactivity and Chemical Transformations of 3,3 Dimethylpent 4 Enamide

Reactions Involving the Alkene Moiety

The terminal double bond is the most reactive site in the molecule for a range of transformations, including additions and cyclizations.

The carbon-carbon double bond of 3,3-Dimethylpent-4-enamide serves as a nucleophile, readily undergoing electrophilic addition reactions. The reaction is initiated by the attack of the π-electrons on an electrophile (E+), leading to the formation of a carbocation intermediate.

The regioselectivity of this addition typically follows Markovnikov's rule. Protonation of the terminal carbon (C5) of the double bond results in a secondary carbocation at C4. However, this intermediate can undergo a hydride shift to form a more stable tertiary carbocation at the adjacent C3 position. The subsequent attack by a nucleophile (Nu-) predominantly occurs at this tertiary center, leading to the rearranged product. For instance, the reaction with hydrogen bromide (HBr) is expected to yield 4-bromo-3,3-dimethylpentanamide. chegg.combrainly.com

The mechanism involves two main steps:

Protonation of the Alkene : The π bond attacks the hydrogen of HBr, forming a secondary carbocation and a bromide ion. brainly.com

Nucleophilic Attack : The bromide ion attacks the carbocation. If rearrangement occurs, the bromide will attack the more substituted carbon. brainly.comchegg.com

| Reagent | Electrophile (E+) | Nucleophile (Nu-) | Predicted Major Product |

|---|---|---|---|

| HBr | H+ | Br- | 4-Bromo-3,3-dimethylpentanamide (after rearrangement) |

| H₂O, H₂SO₄ (Acid-catalyzed hydration) | H+ | H₂O | 4-Hydroxy-3,3-dimethylpentanamide (after rearrangement) |

| Br₂, CH₂Cl₂ | Br+ | Br- | 4,5-Dibromo-3,3-dimethylpentanamide |

The terminal alkene of this compound can be reduced to an alkane through catalytic hydrogenation. This reaction involves the addition of molecular hydrogen (H₂) across the double bond in the presence of a metal catalyst. libretexts.org Common catalysts for this transformation include palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), and Raney nickel (Ra-Ni). libretexts.org

The reaction is an addition reaction where a C=C π bond and an H-H σ bond are broken to form two new C-H σ bonds. pressbooks.pub The process occurs on the surface of the metal catalyst, where both the alkene and hydrogen are adsorbed. This surface-mediated mechanism results in the syn-addition of the two hydrogen atoms, meaning they add to the same face of the double bond. libretexts.orgpressbooks.pubyoutube.com

For this compound, hydrogenation saturates the double bond to yield 3,3-Dimethylpentanamide. Since neither C4 nor C5 becomes a stereocenter upon addition of hydrogen, the reaction does not produce stereoisomers in this specific case. The product is achiral with respect to the former alkene portion of the molecule.

| Catalyst | Hydrogen Source | Typical Solvent | Product |

|---|---|---|---|

| 10% Pd/C | H₂ gas (1 atm) | Ethanol or Ethyl Acetate | 3,3-Dimethylpentanamide |

| PtO₂ (Adam's catalyst) | H₂ gas (1-3 atm) | Acetic Acid or Ethanol | 3,3-Dimethylpentanamide |

| Raney Ni | H₂ gas (high pressure) | Ethanol | 3,3-Dimethylpentanamide |

The presence of both an alkene and an amide group within the same molecule allows for intramolecular cyclization reactions, which are powerful methods for constructing heterocyclic rings.

Under radical conditions, this compound can undergo intramolecular cyclization. Formation of an N-centered radical on the amide nitrogen, followed by attack onto the terminal alkene, can lead to the formation of cyclic lactams. The regioselectivity of this cyclization is a key consideration. According to Baldwin's rules, two pathways are possible:

5-exo-trig cyclization : The nitrogen radical attacks the terminal carbon (C5) of the alkene, forming a five-membered ring (a γ-lactam) and a primary radical on the adjacent carbon.

6-endo-trig cyclization : The nitrogen radical attacks the internal carbon (C4) of the alkene, forming a six-membered ring (a δ-lactam) and a secondary radical on the terminal carbon.

For N-substituted pent-4-enamides, the 5-exo-trig pathway is generally favored kinetically, leading to the formation of γ-lactam derivatives. mdpi.com This preference is observed in various metal-catalyzed or radical-initiated cyclization reactions of similar unsaturated amides. mdpi.comprinceton.edu

| Pathway | Ring Size Formed | Intermediate | Product Type | Kinetic Favorability |

|---|---|---|---|---|

| 5-exo-trig | 5-membered | Primary alkyl radical | γ-Lactam | Favored |

| 6-endo-trig | 6-membered | Secondary alkyl radical | δ-Lactam | Disfavored |

The alkene moiety in this compound can participate in intermolecular cycloaddition reactions to form various cyclic adducts. These reactions involve the concerted or stepwise combination of two or more unsaturated molecules to form a ring. libretexts.org

Potential cycloaddition reactions include:

[2+2] Photocycloaddition : In the presence of ultraviolet light, the alkene can react with another alkene (such as an enone) to form a cyclobutane (B1203170) ring. These reactions often proceed through a stepwise diradical intermediate. wikipedia.org

[3+2] Dipolar Cycloaddition : The alkene can act as a dipolarophile and react with a 1,3-dipole (e.g., an azide, nitrile oxide, or nitrone) to form a five-membered heterocyclic ring. libretexts.org

[4+2] Diels-Alder Reaction : While less reactive than electron-deficient alkenes, the terminal alkene can potentially act as a dienophile in a Diels-Alder reaction with a conjugated diene, especially under thermal or Lewis acid-catalyzed conditions, to form a six-membered cyclohexene (B86901) ring.

The specific products formed would depend on the reaction partner and conditions employed. For example, a [4+1] cycloaddition with a vinylidene equivalent could yield a cyclopentene (B43876) derivative. nih.gov

| Reaction Type | Reactant Partner | General Product Structure |

|---|---|---|

| [2+2] Photocycloaddition | Alkene (e.g., cyclohexenone) | Bicyclic cyclobutane derivative |

| [3+2] Dipolar Cycloaddition | Nitrone | Isoxazolidine derivative |

| [4+2] Diels-Alder | 1,3-Butadiene | Cyclohexene derivative |

Cyclization Reactions

Reactions Involving the Amide Functional Group

The amide group of this compound can be derivatized,

Influence of Geminal-Dialkyl Effect on Reactivity

The reactivity of this compound is significantly influenced by the presence of the geminal dimethyl group at the C3 position. This structural feature is a classic example of the Thorpe-Ingold effect, also known as the gem-dialkyl effect, which can profoundly impact the rates and outcomes of intramolecular reactions. wikipedia.orglucp.net This effect generally leads to an acceleration of ring-closing reactions, a phenomenon attributed to both thermodynamic and kinetic factors.

The primary explanation for the Thorpe-Ingold effect is the concept of angle compression. lucp.netchem-station.com The steric bulk of the two methyl groups on the same carbon atom is greater than that of two hydrogen atoms. This increased steric hindrance forces the internal bond angle between the gem-dimethyl groups to widen, which in turn compresses the bond angle between the other substituents on that carbon. wikipedia.org This compression brings the reactive termini of the molecule—in this case, the amide nitrogen or oxygen and the vinyl group—into closer proximity, thereby increasing the probability of an intramolecular reaction and accelerating the rate of cyclization. wikipedia.orglucp.net

A second contributing factor is the conformational effect. The gem-dimethyl group restricts the rotational freedom of the carbon chain. This restriction leads to a higher population of conformers in which the reactive ends of the molecule are already oriented favorably for cyclization. This entropic assistance reduces the activation energy required for the ring-closing step.

| Substrate | Relative Rate of Cyclization (Predicted) | Key Structural Feature |

|---|---|---|

| Pent-4-enamide (B1609871) | 1 | Unsubstituted carbon chain |

| This compound | >>1 | Gem-dimethyl group at C3 |

Detailed research on related systems has provided quantitative insights into the Thorpe-Ingold effect. For example, studies on the cyclization of 2-hydroxybenzenepropionic acids to form lactones show a significant rate increase with the introduction of methyl groups. wikipedia.org Similarly, the effect has been utilized to facilitate the formation of bridged lactams, where the gem-dialkyl group aids in achieving the necessary geometry for cyclization. nih.gov

It is noteworthy that under certain specific reaction pathways, an "inverse gem-dimethyl effect" has been observed. For instance, in the 5-exo-cyclization of certain pentenyliminyl radicals, the presence of a gem-dimethyl group was found to slow down the reaction rate. nih.gov This was attributed to steric interactions in the transition state that were specific to the geometry of the iminyl radical. However, for most common intramolecular reactions of this compound, such as those involving electrophilic activation of the double bond followed by nucleophilic attack from the amide, the Thorpe-Ingold effect is expected to result in a significant rate acceleration.

The gem-dialkyl effect in this compound is, therefore, a critical factor in determining its propensity to undergo intramolecular cyclization reactions, favoring the formation of five-membered ring systems.

Spectroscopic and Structural Elucidation in Research Contexts

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Mechanistic Insights

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for probing the structure and dynamics of 3,3-Dimethylpent-4-enamide in solution. Its utility extends beyond simple structural confirmation to provide detailed mechanistic and kinetic information about the reactions it undergoes.

The progress of chemical reactions involving this compound can be monitored in real-time using ¹H NMR spectroscopy. nih.gov By acquiring spectra at regular intervals, the disappearance of reactant signals and the appearance of product signals can be quantified. researchgate.netsemanticscholar.org For instance, in a hypothetical hydrolysis reaction of this compound to 3,3-dimethylpent-4-enoic acid, the change in concentration of key species can be tracked over time.

The process involves integrating the characteristic peaks of the starting material (e.g., the vinyl protons at ~5-6 ppm or the gem-dimethyl singlet at ~1.1 ppm) and the product. This data allows for the determination of reaction rates and orders, providing crucial evidence for a proposed mechanism. nih.gov The non-invasive nature of NMR makes it ideal for such studies, as it does not perturb the reaction mixture. nih.gov

Interactive Data Table: Monitoring Hydrolysis of this compound by ¹H NMR

Users can filter the table by Time to see the relative concentrations of the reactant and product as the reaction progresses.

| Time (minutes) | Integral of Amide Vinyl H (Reactant) | Integral of Carboxylic Acid Vinyl H (Product) | % Conversion |

| 0 | 1.00 | 0.00 | 0 |

| 10 | 0.85 | 0.15 | 15 |

| 20 | 0.71 | 0.29 | 29 |

| 30 | 0.59 | 0.41 | 41 |

| 60 | 0.35 | 0.65 | 65 |

| 120 | 0.12 | 0.88 | 88 |

The amide bond in this compound has partial double-bond character, leading to restricted rotation around the C-N bond. nanalysis.com This can result in the presence of distinct cis and trans conformers (rotamers), which are observable by NMR spectroscopy, especially at low temperatures. mdpi.comresearchgate.net

Variable Temperature (VT) NMR experiments are particularly useful for studying this dynamic process. nih.gov As the temperature is lowered, the rate of interconversion between rotamers slows, potentially causing the initially broad, averaged signals of the N-H protons (for a primary amide) or N-alkyl groups (for a substituted amide) to resolve into separate, sharp signals for each conformer. researchgate.net

Furthermore, two-dimensional NMR techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) can provide information about through-space proximity of atoms. wordpress.commdpi.com For example, a NOESY experiment on N-substituted derivatives of this compound could show a cross-peak between an N-alkyl proton and the protons of the gem-dimethyl group, confirming a specific spatial arrangement and helping to assign the predominant conformer in solution. nih.gov The study of acyclic twisted amides shows that steric repulsion can significantly influence the planarity and conformational preferences of the amide bond. nih.gov

When this compound is used in stereoselective reactions, for instance, an asymmetric epoxidation of its vinyl group, NMR is crucial for determining the stereochemistry of the resulting product, (3,3-dimethyl-oxiran-2-yl)ethan-1-one amide. The relative stereochemistry can often be determined by analyzing coupling constants (³JHH) and NOE data, which provide information about dihedral angles and spatial proximity between stereocenters. wordpress.com

For determining the absolute configuration, a common strategy is to derivatize the product with a chiral agent, such as Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid), to form diastereomers. researchgate.net These diastereomers will exhibit distinct chemical shifts in their ¹H or ¹⁹F NMR spectra. By analyzing the differences in these chemical shifts (the Δδ values), the absolute configuration of the original molecule can be assigned based on established models. nih.govacs.org

Interactive Data Table: Representative ¹H NMR Chemical Shift Data (Δδ) for a Mosher's Amide Derivative

This table shows hypothetical chemical shift differences (Δδ = δS - δR) for the diastereomeric amides formed from a chiral derivative and the (R)- and (S)-enantiomers of Mosher's acid. A consistent sign for Δδ across protons on one side of the molecule helps in assigning the absolute configuration.

| Proton | δ for (S)-Mosher Amide (ppm) | δ for (R)-Mosher Amide (ppm) | Δδ (δS - δR) |

| H-2' | 4.85 | 4.75 | +0.10 |

| H-4' | 2.15 | 2.22 | -0.07 |

| CH₃-A | 1.20 | 1.25 | -0.05 |

| CH₃-B | 1.10 | 1.02 | +0.08 |

X-ray Crystallography for Absolute and Relative Configuration Determination

While NMR provides invaluable data for molecules in solution, single-crystal X-ray crystallography offers the most definitive method for determining the three-dimensional structure of a compound in the solid state, including its absolute and relative configuration. nih.govspringernature.com

To apply this technique to a derivative of this compound, a suitable single crystal must first be grown. This is often the most challenging step. If a chiral reaction product of the amide is crystalline, its structure can be determined directly. The resulting electron density map reveals the precise location of each atom, bond lengths, bond angles, and torsional angles.

For determining absolute configuration, the crystal must be enantiomerically pure, and the diffraction data must be of high quality. The analysis often relies on the anomalous dispersion effect, where the presence of a heavy atom in the structure causes small, measurable differences in the intensities of Friedel pairs of reflections (I(hkl) vs. I(-h-k-l)). researchgate.net The Flack parameter is calculated from these differences; a value close to zero for a given stereochemical model confirms the assignment of the absolute configuration. researchgate.net This technique is considered the "gold standard" for unambiguous stereochemical assignment. sci-hub.se

Spectroscopic Analysis in Reaction Pathway Elucidation

Understanding the complete pathway of a reaction involving this compound requires a combination of spectroscopic methods to identify transient intermediates and byproducts. chinesechemsoc.orgacs.orgnih.gov For example, in a proposed metal-catalyzed isomerization of this compound to a more stable conjugated isomer, various spectroscopic techniques would be employed.

In situ Infrared (IR) Spectroscopy: Can monitor the disappearance of the terminal alkene C-H stretch and the appearance of new signals corresponding to an internal alkene, providing real-time information on the functional groups changing during the reaction.

Mass Spectrometry (MS): Can be coupled with a reaction setup (e.g., ESI-MS) to detect the mass-to-charge ratio of proposed intermediates, such as organometallic complexes formed between the amide and a catalyst.

NMR Spectroscopy: As previously discussed, can be used to identify and characterize the structure of any stable intermediates that accumulate to detectable concentrations.

Theoretical and Computational Studies on 3,3 Dimethylpent 4 Enamide

Density Functional Theory (DFT) Calculations for Molecular Reactivity

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules, from which properties like molecular reactivity can be predicted. It is frequently used to calculate the distribution of electron density and to determine the energies of different molecular states.

Investigation of Intramolecular Interactions

Intramolecular interactions, such as hydrogen bonds and steric repulsions, play a crucial role in determining the three-dimensional shape and stability of a molecule.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a vital tool for elucidating the step-by-step process of chemical reactions. By calculating the energies of potential intermediates and transition states, researchers can determine the most likely pathway a reaction will follow. Despite the utility of these methods, no computational studies modeling the reaction mechanisms of 3,3-Dimethylpent-4-enamide could be located.

3,3 Dimethylpent 4 Enamide As a Synthetic Intermediate

Role in the Synthesis of Complex Organic Molecules

3,3-Dimethylpent-4-enamide serves as a crucial building block in the synthesis of a variety of complex organic molecules due to the presence of two reactive functional groups: a terminal alkene and a tertiary amide. These functionalities allow for selective transformations and the construction of intricate molecular frameworks.

Precursor for Insecticidal Cyclopropanecarboxylic Acid Derivatives

A significant industrial application of this compound is its use as a key intermediate in the production of synthetic pyrethroids, a major class of insecticides. These potent agrochemicals are esters of cyclopropanecarboxylic acids. The synthesis of these insecticidal derivatives from this compound highlights the compound's importance in the agrochemical industry.

The general transformation involves the conversion of the pentenamide structure into a cyclopropane (B1198618) ring. A common method involves the reaction of 3,3-dimethylpent-4-enoic acid amides with tetrahalomethanes, which, upon treatment with a base, yields 2-(2,2-dihalovinyl)-3,3-dimethyl-cyclopropanecarboxylic acid amides google.com. These amides can then be further converted to the desired insecticidal esters. This process underscores the value of this compound as a starting material for highly functionalized cyclopropane systems that form the core of many commercial insecticides.

Building Block for Natural Product Total Synthesis

While a direct total synthesis of a natural product starting from this compound is not extensively documented, its structural motifs are present in various natural products, making it a valuable conceptual building block. For instance, the cytotoxic polyketide natural product (+)-crocacin C features a complex acyclic structure with multiple stereocenters and an enamide functionality. nih.govnih.gov The total synthesis of (+)-crocacin C has been accomplished through various routes, often involving the strategic introduction of functionalities analogous to those in this compound. figshare.comfigshare.com

The synthetic strategies for molecules like (+)-crocacin C often rely on the use of chiral building blocks that can be elaborated into the final complex structure. nih.gov A molecule with the substitution pattern of this compound could, in principle, be modified and incorporated into such a synthesis, highlighting its potential as a versatile starting material in the field of natural product synthesis.

Intermediate in the Preparation of Advanced Pharmaceutical Scaffolds

The structural elements of this compound are found in various pharmaceutically active compounds. For example, derivatives of 3,3-dimethylglutamic acid have been identified as potent inhibitors of dipeptidyl peptidase IV (DPP-IV), a key target in the treatment of type 2 diabetes. The synthesis of these inhibitors often requires the construction of a carbon skeleton with a gem-dimethyl group, similar to that in this compound.

The terminal alkene of this compound can be oxidatively cleaved to generate a carboxylic acid, which can then be further functionalized to produce derivatives of 3,3-dimethylglutamic acid. This transformation showcases the potential of this compound as a precursor for the synthesis of complex pharmaceutical scaffolds.

Retrosynthetic Analysis Utilizing this compound Disconnections

Retrosynthetic analysis is a powerful tool for planning the synthesis of organic molecules by breaking them down into simpler, commercially available starting materials. amazonaws.com Applying this methodology to a target molecule containing the this compound substructure reveals strategic disconnections based on its amide and alkene functionalities.

Strategic Disconnections for Amide and Alkene Functionalities

The most common retrosynthetic disconnection for an amide is the carbon-nitrogen bond, leading back to a carboxylic acid derivative and an amine. amazonaws.com In the case of a target molecule containing the this compound framework, this disconnection would yield 3,3-dimethylpent-4-enoic acid and the corresponding secondary amine. The 3,3-dimethylpent-4-enoic acid can be further simplified through disconnections of the carbon-carbon bonds.

The terminal alkene functionality offers several retrosynthetic possibilities. It can be disconnected via reactions such as hydroboration-oxidation, leading back to an alcohol, or through olefination reactions like the Wittig reaction, which would disconnect the carbon-carbon double bond to a ketone and a phosphonium (B103445) ylide. youtube.comlibretexts.org These strategic disconnections provide a logical pathway for the synthesis of complex molecules containing the this compound core from simpler precursors.

Derivatization to Access Diverse Compound Libraries

The dual functionality of this compound makes it an excellent scaffold for the generation of diverse compound libraries for high-throughput screening in drug discovery and materials science. Both the terminal alkene and the amide group can be selectively modified to produce a wide array of derivatives.

The terminal alkene can undergo a variety of transformations, including:

Hydrofunctionalization: Addition of various groups across the double bond, such as hydroboration-oxidation to yield alcohols, Wacker oxidation to form a methyl ketone, or hydroamination to introduce an amine functionality.

Epoxidation: Formation of an epoxide, which can be subsequently opened with various nucleophiles to introduce a wide range of substituents.

Metathesis: Cross-metathesis with other alkenes to generate new carbon-carbon double bonds with different substitution patterns.

Polymerization: Radical or transition-metal-catalyzed polymerization to create novel polymeric materials.

The tertiary amide functionality can also be derivatized, although it is generally less reactive than the alkene. Potential transformations include:

Reduction: Reduction to the corresponding tertiary amine using strong reducing agents like lithium aluminum hydride.

Hydrolysis: Hydrolysis to the carboxylic acid under acidic or basic conditions, which can then be converted to other functional groups such as esters or other amides.

Alpha-functionalization: Deprotonation at the alpha-position followed by reaction with an electrophile, although this can be challenging.

The ability to perform a wide range of chemical transformations on both the alkene and amide moieties of this compound makes it a valuable starting material for the construction of diverse compound libraries.

| Reaction Type | Reagents | Functional Group Transformation |

| Hydroboration-Oxidation | 1. BH3-THF 2. H2O2, NaOH | Alkene to primary alcohol |

| Wacker Oxidation | PdCl2, CuCl2, O2, H2O | Alkene to methyl ketone |

| Epoxidation | m-CPBA | Alkene to epoxide |

| Amide Reduction | LiAlH4 | Amide to tertiary amine |

| Amide Hydrolysis | H3O+ or OH- | Amide to carboxylic acid |

N-Alkyl and N-Aryl Substituent Effects on Synthetic Utility

The nature of the substituent on the amide nitrogen of this compound plays a crucial role in its synthetic utility, influencing the electronic and steric environment of the molecule. These factors, in turn, affect the reactivity of the double bond and the amide functionality itself, dictating the outcomes of subsequent transformations such as cyclization and addition reactions.

The synthetic utility of N-substituted 3,3-dimethylpent-4-enamides is significantly influenced by the electronic and steric properties of the N-alkyl and N-aryl groups. These substituents can modulate the nucleophilicity of the amide nitrogen and the reactivity of the terminal alkene, thereby affecting reaction pathways and product yields.

Research into the copper-catalyzed trifluoromethylthiolation and radical cyclization of N-phenylpent-4-enamides has provided insights into the effects of N-aryl substituents. mdpi.com In these reactions, the electronic nature of the substituent on the aryl ring can influence the efficiency of the cyclization process to form γ-lactams. Generally, a variety of substituents on the phenyl ring are well-tolerated, including both electron-donating and electron-withdrawing groups. This suggests that the reaction proceeds via a radical pathway that is not overly sensitive to the electronic properties of the N-aryl group. However, variations in yield are observed, which can be attributed to a combination of steric and electronic factors. For instance, substituents at the para-position of the aryl group, regardless of their electronic nature, tend to afford moderate to good yields of the corresponding γ-lactam products. mdpi.com Similarly, ortho- and meta-substituents are also tolerated, though in some cases with slightly diminished yields, potentially due to steric hindrance. mdpi.com

The table below summarizes the effect of different N-aryl substituents on the yield of the copper-catalyzed trifluoromethylthiolation and radical cyclization of N-phenylpent-4-enamides to form SCF3-substituted γ-lactams.

Table 1: Effect of N-Aryl Substituents on the Yield of γ-Lactam Formation

| N-Aryl Substituent | Product Yield (%) |

|---|---|

| Phenyl | 73 |

| 4-Methylphenyl | 68 |

| 4-Methoxyphenyl | 65 |

| 4-Chlorophenyl | 62 |

| 4-Bromophenyl | 60 |

| 4-(Trifluoromethyl)phenyl | 58 |

| 2-Methylphenyl | 66 |

| 3-Methylphenyl | 64 |

While extensive comparative data on N-alkyl substituent effects for this compound is less documented in readily available literature, general principles of organic synthesis suggest that the size and nature of the alkyl group can influence reaction rates and pathways. Steric bulk from larger alkyl groups can hinder the approach of reagents to both the amide and the double bond. Conversely, less sterically demanding alkyl groups like methyl or ethyl are expected to have a minimal steric impact. The Thorpe-Ingold effect, arising from the gem-dimethyl group at the 3-position, is known to facilitate intramolecular cyclization reactions by altering the bond angles and bringing the reactive ends of the molecule closer together. The nature of the N-alkyl substituent would likely modulate the propensity for such cyclizations.

Stereochemical Control in Intermediate Transformations

Achieving stereochemical control in the transformations of intermediates like this compound is a critical aspect of modern synthetic chemistry, particularly for the synthesis of complex, biologically active molecules. The gem-dimethyl group at the 3-position of the pentenamide backbone can influence the stereochemical outcome of reactions at adjacent centers. The primary focus of stereochemical control in the context of this intermediate often revolves around the formation of new stereocenters during cyclization or addition reactions.

The stereoselective synthesis of pyrrolidines and γ-lactams, which can be formed from the cyclization of this compound derivatives, is a well-established field of research. nih.govnih.govacs.org While specific studies detailing the stereochemical control for this exact substrate are not extensively reported, general strategies employed for similar systems are highly relevant. These strategies often involve the use of chiral auxiliaries, chiral catalysts, or substrate-controlled diastereoselection.

In the context of radical cyclizations, which are a common transformation for pentenamides, achieving high levels of stereocontrol can be challenging. The stereoselectivity of such reactions is often influenced by the conformation of the radical intermediate at the moment of cyclization. The presence of substituents on the nitrogen atom can dictate the preferred conformation and, consequently, the stereochemical outcome. For instance, the use of chiral N-substituents can introduce facial bias in the cyclization step, leading to the preferential formation of one diastereomer.

Furthermore, Lewis acid-mediated cyclizations can offer a powerful means of controlling stereochemistry. A chiral Lewis acid can coordinate to the amide oxygen, creating a chiral environment that directs the approach of the nucleophilic double bond, thereby inducing enantioselectivity in the cyclized product.

The table below illustrates hypothetical stereochemical outcomes in the transformation of a chiral N-substituted this compound derivative, based on established principles of asymmetric synthesis.

Table 2: Plausible Stereochemical Outcomes in the Cyclization of a Chiral N-Substituted this compound

| N-Substituent | Reaction Type | Major Diastereomer | Diastereomeric Ratio (d.r.) |

|---|---|---|---|

| (R)-1-Phenylethyl | Radical Cyclization | (2R, 5R) | >90:10 |

| (S)-1-Phenylethyl | Radical Cyclization | (2S, 5S) | >90:10 |

| (R)-2-Methyl-1-phenylpropyl | Lewis Acid-Catalyzed Cyclization | (2R, 5S) | >95:5 |

It is important to note that the actual stereochemical outcomes would be highly dependent on the specific reaction conditions, including the choice of catalyst, solvent, and temperature. The development of catalytic asymmetric methods for the synthesis of pyrrolidine-based structures continues to be an active area of research, with the potential for broad applications in medicinal and materials chemistry. acs.orgmdpi.com

Future Directions in Research on 3,3 Dimethylpent 4 Enamide

Development of Novel Catalytic Systems for Functionalization

The presence of a terminal double bond in 3,3-Dimethylpent-4-enamide offers a prime handle for a variety of catalytic transformations. Future research will likely focus on developing novel catalytic systems to functionalize this moiety with high efficiency and selectivity.

One promising area is the advancement of rhodium-catalyzed hydroformylation . While hydroformylation is a well-established industrial process for converting alkenes to aldehydes, achieving high regioselectivity with sterically hindered substrates like this compound remains a challenge. Future work could explore the use of tailored phosphine or phosphite ligands to direct the hydroformylation towards either the linear or branched aldehyde, providing access to valuable synthetic intermediates. The development of rhodium catalysts that can operate under mild conditions would be particularly advantageous to avoid potential side reactions involving the amide group. Research into rhodium complexes with bulky ligands may be particularly fruitful in controlling the approach to the double bond and influencing the product distribution. researchgate.netrsc.orgresearchgate.netnih.gov

Another key direction is the use of palladium-catalyzed reactions . The Tsuji-Trost reaction, a palladium-catalyzed allylic substitution, could be adapted for the functionalization of this compound. researchgate.net The development of new ligand systems will be crucial to control the regioselectivity and stereoselectivity of nucleophilic attack on the π-allyl palladium intermediate that would be formed. Furthermore, palladium-catalyzed Heck reactions could be employed to couple the terminal olefin with aryl or vinyl halides, thereby expanding the molecular complexity. nih.gov

Future catalytic systems for the functionalization of this compound could include:

| Catalytic System | Potential Transformation | Key Research Goal |

| Rhodium/phosphine complexes | Hydroformylation | High regioselectivity for linear or branched aldehydes |

| Palladium/chiral ligands | Asymmetric allylic alkylation | Enantioselective introduction of nucleophiles |

| Copper/N-heterocyclic carbenes | Carbofunctionalization | Introduction of alkyl or aryl groups across the double bond |

Exploration of Asymmetric Synthesis Routes

The quaternary carbon atom at the 3-position of this compound is a prochiral center. The development of asymmetric synthetic routes to introduce chirality at this center would be a significant advancement, opening up avenues for its use in the synthesis of enantiomerically pure bioactive molecules. The synthesis of molecules with all-carbon quaternary stereocenters is a notable challenge in organic synthesis due to steric hindrance. nih.govpnas.orgpnas.org

One potential approach is through asymmetric conjugate addition . While the double bond is not conjugated to the amide carbonyl, it could be isomerized to the α,β-position under catalytic conditions, followed by an enantioselective Michael addition of a nucleophile. The development of chiral catalysts, such as those based on copper or rhodium, would be key to achieving high enantioselectivity in this transformation.

Another promising strategy involves the asymmetric alkylation of a suitable precursor . For instance, a synthetic equivalent of the enolate of 3-methyl-pent-4-enamide could be subjected to asymmetric methylation using a chiral phase-transfer catalyst or a chiral auxiliary. This would establish the quaternary stereocenter in an enantioselective manner.

Future research in this area could focus on:

Catalytic asymmetric isomerization/conjugate addition: Exploring transition metal catalysts that can effect a one-pot isomerization and subsequent enantioselective conjugate addition.

Diastereoselective alkylation: Utilizing chiral auxiliaries attached to the amide nitrogen to direct the stereochemical outcome of the methylation step.

Enzymatic desymmetrization: Employing enzymes that can selectively react with one of the enantiotopic methyl groups or faces of a precursor molecule.

Advanced Computational Studies for Reaction Prediction

Computational chemistry is poised to play a pivotal role in accelerating research on this compound. Density Functional Theory (DFT) and other ab initio methods can provide valuable insights into reaction mechanisms and predict the outcomes of various transformations. rsc.orgfrontiersin.orgfrontiersin.org

Predicting stereoselectivity is a key area where computational studies can make a significant impact. For the asymmetric synthesis routes discussed in the previous section, computational modeling can be used to understand the origin of enantioselectivity by analyzing the transition state energies of the competing diastereomeric pathways. This knowledge can then be used to design more selective catalysts and reaction conditions. Machine learning algorithms are also emerging as powerful tools for predicting the stereoselectivity of chemical reactions. researchgate.net

Reaction pathway analysis can help in identifying potential side reactions and optimizing reaction conditions. For example, in the catalytic functionalization of the double bond, computational studies can elucidate the relative activation barriers for different reaction pathways, such as hydroformylation, isomerization, and hydrogenation. This can guide the experimentalist in choosing the right catalyst and conditions to favor the desired transformation.

Future computational research on this compound could involve:

| Computational Method | Application | Predicted Outcome |

| Density Functional Theory (DFT) | Transition state analysis of asymmetric alkylation | Enantiomeric excess and optimal chiral catalyst design |

| Molecular Dynamics (MD) | Simulation of catalyst-substrate interactions | Understanding catalyst behavior and identifying key interactions for selectivity |

| Machine Learning (ML) | Quantitative Structure-Activity Relationship (QSAR) | Prediction of reaction yields and selectivities based on catalyst and substrate features |

Expanding Applications as a Chiral Building Block

Should efficient asymmetric syntheses of this compound be developed, its application as a chiral building block in organic synthesis would be a major area of future research. The presence of multiple functional groups—the amide, the terminal olefin, and the chiral quaternary center—makes it a versatile synthon for the construction of complex molecular architectures. researchgate.netnih.govacs.orgresearchgate.net

The terminal olefin can be transformed into a variety of other functional groups. For example, ozonolysis would yield a chiral aldehyde, while epoxidation followed by ring-opening would provide access to chiral diols and amino alcohols. The amide functionality can be hydrolyzed to the corresponding carboxylic acid or reduced to the amine, providing further handles for elaboration.

The chiral quaternary center would be incorporated into the target molecule, potentially imparting important biological activity. Chiral amides are present in many natural products and pharmaceuticals. researchgate.net The development of a library of chiral derivatives of this compound could be a valuable resource for drug discovery programs.

Potential transformations of chiral this compound and their applications are summarized below:

| Transformation | Resulting Functional Group | Potential Application |

| Ozonolysis | Aldehyde | Synthesis of chiral amino acids and alkaloids |

| Asymmetric Dihydroxylation | Diol | Synthesis of polyketide natural products |

| Hydroboration-Oxidation | Primary alcohol | Elaboration into more complex side chains |

| Amide Reduction | Amine | Synthesis of chiral ligands and catalysts |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.